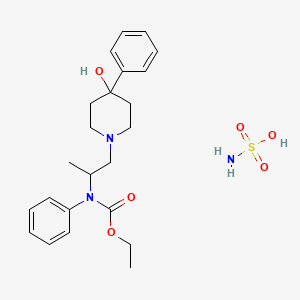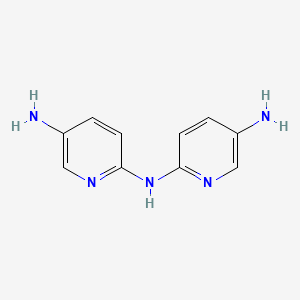
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine is an organic compound with the molecular formula C10H11N5 and a molecular weight of 201.23 g/mol . It is known for its unique structure, which includes two pyridine rings connected by an amino group. This compound is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine can be synthesized through several methods. One common approach involves the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst . The reaction typically occurs under hydrogenation conditions, where hydrogen gas is used to reduce the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a Pd/C catalyst to achieve efficient reduction of the nitro group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a Pd/C catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, making them useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diaminopyridine: A disubstituted pyridine that can be prepared by the reduction of 5-nitro-2-aminopyridine.
N2,N2-Dimethyl-2,5-pyridinediamine: A derivative with dimethyl groups attached to the amino groups.
N2-Phenylpyridine-2,5-diamine: A compound with a phenyl group attached to the pyridine ring.
Uniqueness
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine is unique due to its dual pyridine structure and the presence of amino groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form coordination complexes with metal ions further enhances its versatility in scientific research .
Propriétés
Numéro CAS |
4928-50-1 |
|---|---|
Formule moléculaire |
C10H11N5 |
Poids moléculaire |
201.23 g/mol |
Nom IUPAC |
2-N-(5-aminopyridin-2-yl)pyridine-2,5-diamine |
InChI |
InChI=1S/C10H11N5/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2,(H,13,14,15) |
Clé InChI |
JVRBFCPMIHJUPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1N)NC2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



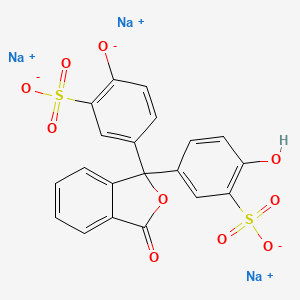
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
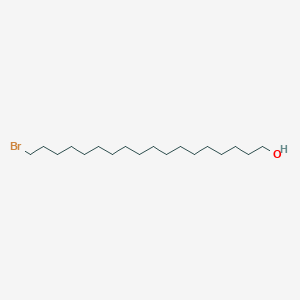
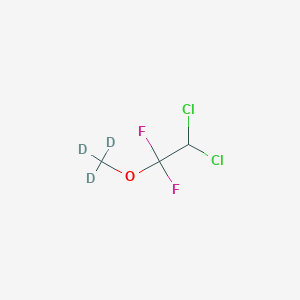
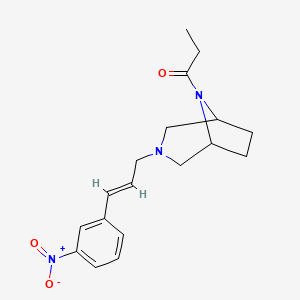



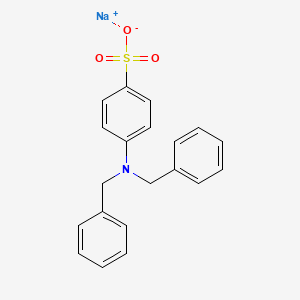
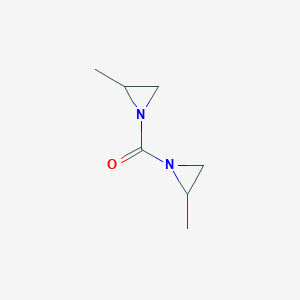

![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
